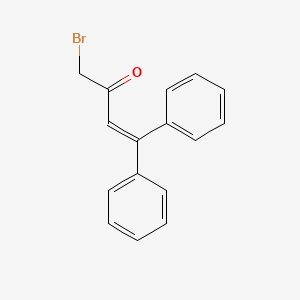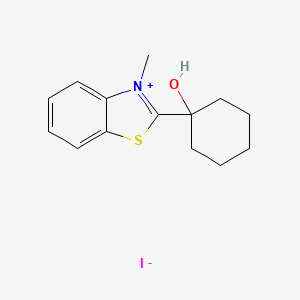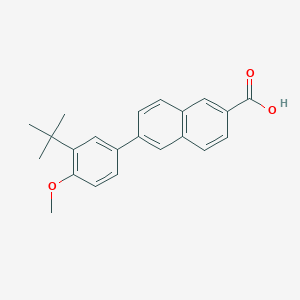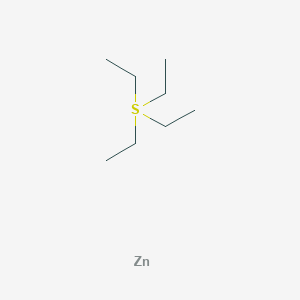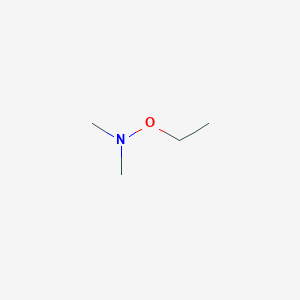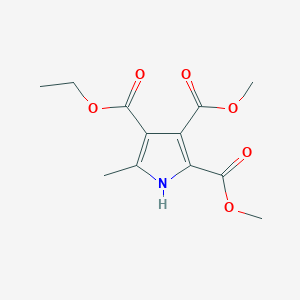
4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate is a complex organic compound belonging to the pyrrole family Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate typically involves multi-step organic reactions. One common method starts with the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring . This method is highly tolerant of various functional groups, making it versatile for different synthetic applications.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, especially at positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and influencing biochemical pathways. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Ethyl-2,4-dimethyl-1H-pyrrole
- 2,5-Dimethyl-1H-pyrrole
- 1H-Pyrrole-2,4-dicarboxylic acid, 3,5-dimethyl-, diethyl ester
Uniqueness
4-Ethyl 2,3-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate is unique due to its multiple carboxylate groups, which enhance its reactivity and potential for forming various derivatives. This structural feature distinguishes it from other pyrrole compounds and contributes to its diverse applications in research and industry.
Propiedades
Número CAS |
106748-22-5 |
|---|---|
Fórmula molecular |
C12H15NO6 |
Peso molecular |
269.25 g/mol |
Nombre IUPAC |
4-O-ethyl 2-O,3-O-dimethyl 5-methyl-1H-pyrrole-2,3,4-tricarboxylate |
InChI |
InChI=1S/C12H15NO6/c1-5-19-11(15)7-6(2)13-9(12(16)18-4)8(7)10(14)17-3/h13H,5H2,1-4H3 |
Clave InChI |
DFYQXYWVGDTIDC-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(NC(=C1C(=O)OC)C(=O)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene](/img/structure/B14328414.png)
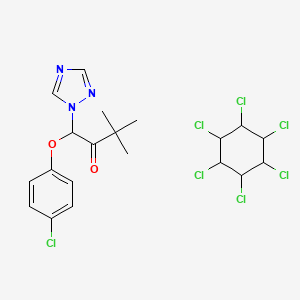
![N-[(4-Methoxyphenyl)carbamoyl]phosphoramidic dichloride](/img/structure/B14328423.png)
![N-[2-(Cyclohex-3-en-1-yl)ethylidene]hydroxylamine](/img/structure/B14328430.png)

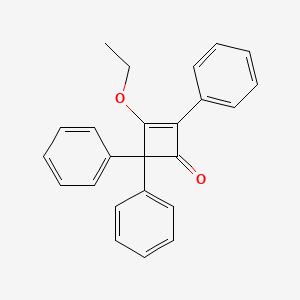

![1,2-Ethanediamine, N,N'-bis[(2,5-dimethoxyphenyl)methylene]-](/img/structure/B14328455.png)
![4-Methyl-2-[2-(naphthalen-2-yl)ethenyl]thiophene](/img/structure/B14328456.png)
